2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-5-4-6-16(13-15)14-19(23)21-17-8-10-18(11-9-17)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZOCJLKDROSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(2-oxopiperidin-1-yl)aniline, which is then reacted with m-tolylacetic acid chloride under basic conditions to form the desired acetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analogs.
Functional Group Impact on Bioactivity and Solubility
- 2-Oxopiperidinyl vs. Sulfonyl Groups: The 2-oxopiperidinyl moiety (as in the target compound) introduces a polar lactam ring, which may improve aqueous solubility compared to sulfonyl-substituted analogs (e.g., ).
- Methoxy Substitution : The methoxy group in ’s analog increases polarity and metabolic stability, reducing hepatic clearance compared to the target compound’s 3-methylphenyl group .
- Heterocyclic Modifications: Compounds like ’s thienopyrimidinone derivative exhibit distinct pharmacological profiles due to fused heterocycles, enabling interactions with kinase active sites .
Biological Activity
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Aromatic rings : Contributing to its interaction with biological targets.
- Oxopiperidine moiety : Implicated in various biological activities, including modulation of enzyme activity.
- Acetamide group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It can bind to various receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against several cancer cell lines, demonstrating the following:
- Cell Lines Tested : PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma).
- Mechanism of Action : Induction of apoptosis through activation of caspases (caspase 3, 8, and 9) was observed, marking it as a promising candidate for cancer therapy .
| Cell Line | Caspase Activation | Comparison to Doxorubicin |
|---|---|---|
| PC3 | Moderate | Lower than doxorubicin |
| MCF7 | High | Comparable |
| SKNMC | Low | Significantly lower |
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that the compound may possess neuroprotective effects. Its interaction with neuronal receptors could potentially mitigate neurodegenerative processes.
Case Studies
- Study on Anticancer Activity :
-
Neuroprotective Study :
- A study explored the neuroprotective potential of related compounds in models of oxidative stress.
- Findings suggested that these compounds could reduce neuronal cell death and improve survival rates in vitro.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to be compared with other compounds featuring oxopiperidine moieties:
| Compound | Activity Type | Unique Features |
|---|---|---|
| Apixaban | Anticoagulant | Direct FXa inhibitor |
| Indole Derivatives | Diverse biological | Various mechanisms of action |
| N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | Anticancer | Similar structural features |
Q & A
Q. What are the typical synthetic routes and optimization strategies for 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide?
The synthesis involves multi-step reactions starting with the preparation of the 2-oxopiperidin-1-ylphenyl core, followed by coupling with 3-methylphenylacetamide via nucleophilic substitution or amide bond formation. Key steps include:
- Core Synthesis : Formation of the 2-oxopiperidine moiety using cyclization reactions (e.g., lactamization) under acidic or basic conditions .
- Coupling : Amide bond formation using activating agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are critical for yield and purity. For example, ethanol or acetic acid as solvents improves solubility, while HCl catalysis accelerates cyclization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with peaks for the methylphenyl group (δ ~2.3 ppm for CH₃), acetamide carbonyl (δ ~168 ppm), and 2-oxopiperidine protons (δ ~3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~365.2) and fragmentation patterns .
Q. How is preliminary biological activity screening conducted for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., PDE4) or proteases using fluorogenic substrates .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Dose-Response Curves : Serial dilutions (1 nM–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How can researchers identify the molecular targets of this compound?
- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface Plasmon Resonance (SPR) : Screen against recombinant proteins (e.g., kinases) to measure binding affinity (KD) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like PDE4 or histone deacetylases .
Q. What strategies are used to resolve contradictory data in biological assays?
- Orthogonal Assays : Validate antimicrobial activity with both MIC assays and time-kill kinetics to confirm static vs. bactericidal effects .
- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation masking activity .
- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to exclude non-specific effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Substituent Variation : Replace the 3-methylphenyl group with halogenated or electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding affinity .
- Scaffold Hopping : Modify the 2-oxopiperidine ring to a morpholine or thiomorpholine to improve solubility or metabolic stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) using X-ray crystallography or DFT calculations .
Q. What are the stability and reactivity considerations for long-term storage?
- Degradation Pathways : Hydrolysis of the acetamide group in acidic/basic conditions or oxidation of the piperidine ring .
- Storage Conditions : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent moisture/oxygen-induced degradation .
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
